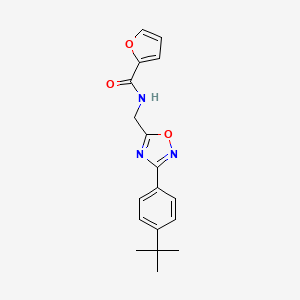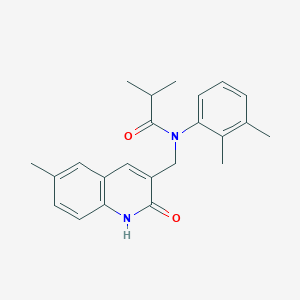
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, also known as DMH-I-3, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules, which are known for their diverse biological activities.
科学的研究の応用
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy.
In addition to cancer treatment, this compound has also been studied for its anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the activation of the caspase cascade, which leads to apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, this compound has been shown to modulate the activity of various enzymes, such as tyrosine kinases and phosphatases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the migration and invasion of cancer cells, which are important processes in metastasis. In macrophages, this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. In neurons, this compound protects against oxidative stress and neurotoxicity.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. This compound also has a broad range of potential applications, making it a versatile tool for research. However, there are also some limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which can complicate data interpretation. Another limitation is that this compound may not be effective in all types of cancer or in all stages of disease progression.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, future studies could focus on optimizing the synthesis and purification of this compound to improve its yield and purity. Finally, studies could investigate the potential synergistic effects of this compound with other compounds, such as chemotherapy drugs or immunotherapy agents.
Conclusion
This compound is a quinoline-based compound that has been studied for its potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis, inhibit inflammation, and modulate cell signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. Future research could focus on further investigating its mechanism of action, exploring its potential applications in other fields, and optimizing its synthesis and purification.
合成法
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with N-(2,3-dimethylphenyl)isobutyramide in the presence of a base catalyst. The resulting product is a yellow solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(21-8-6-7-16(4)17(21)5)13-19-12-18-11-15(3)9-10-20(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIICTOOSVSPUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC(=C3C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


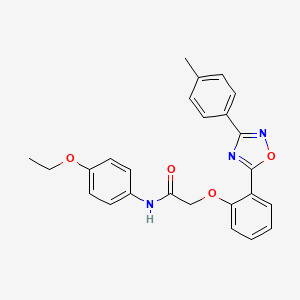
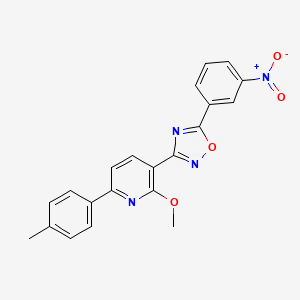
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)

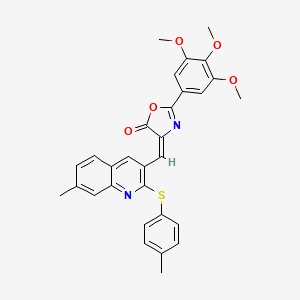
![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)



![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)
